molecular formula C16H24N2O2 B151552 (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine CAS No. 131878-23-4

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

Cat. No. B151552
M. Wt: 276.37 g/mol
InChI Key: PHOIDJGLYWEUEK-CQSZACIVSA-N
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Description

The compound (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine is a chiral pyrrolidine derivative that is of interest due to its potential use in various chemical syntheses. It is related to several compounds described in the provided papers, which serve as intermediates or final products in the synthesis of different biologically active molecules.

Synthesis Analysis

The synthesis of related compounds often involves enantioselective methods to ensure the correct stereochemistry, which is crucial for their biological activity. For instance, an iodolactamization step is key in the enantioselective synthesis of a related benzyl carbamate, which is an intermediate for CCR2 antagonists . Another synthesis approach involves ortho-directed lithiation of aminopyridines, which is used to produce a pyridine derivative . Additionally, a nitrile anion cyclization strategy is employed to synthesize N-tert-butyl disubstituted pyrrolidines with high enantiomeric excess .

Molecular Structure Analysis

The molecular structure of compounds similar to (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine often features a pyrrolidine ring, which can adopt different conformations. For example, the structure of a trisubstituted pyrrolidin-2-one derivative is described with absolute configurations assigned to the lactam ring, and the presence of an intramolecular hydrogen bond is noted . The crystal structure of another pyrrolidine derivative reveals a triclinic space group with specific cell parameters and a proline ring in an envelope conformation .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine derivatives is influenced by their functional groups and stereochemistry. The papers describe various reactions, including iodolactamization , ortho-directed lithiation , and nitrile anion cyclization , which are crucial for constructing the pyrrolidine core and introducing substituents in a controlled manner. These reactions are essential for the synthesis of complex molecules with potential pharmacological applications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the crystal structure analysis provides insights into the solid-state properties, such as crystal packing and hydrogen bonding patterns . These properties are important for understanding the stability, solubility, and reactivity of the compound.

Scientific Research Applications

Chemical and Biological Significance

Pyrrolidine derivatives, including “(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine”, play a crucial role in drug discovery due to their bioactive molecular framework. These compounds are characterized by their saturated five-membered rings containing nitrogen, which contributes to stereochemistry, pharmacophore exploration, and three-dimensional molecular coverage. The pyrrolidine ring, due to its non-planarity and sp3-hybridization, offers a unique scaffold for the development of compounds with target selectivity. Such structures are instrumental in medicinal chemistry for creating new biologically active compounds with diverse biological profiles, influenced by the stereochemistry and spatial orientation of substituents (Li Petri et al., 2021).

Synthesis of N-heterocycles

The use of tert-butanesulfinamide, closely related to the functionalities of “(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine”, in asymmetric synthesis via sulfinimines highlights the compound's importance. This methodology provides access to a wide range of structurally diverse N-heterocycles such as piperidines, pyrrolidines, and azetidines. These N-heterocycles are foundational in many natural products and therapeutically relevant compounds, showcasing the compound's utility in the synthesis of biologically active molecules (Philip et al., 2020).

Catalytic Applications

In catalysis, “(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine” and related structures contribute significantly to the field of kinetic resolution. The compound's structural attributes are leveraged in non-enzymatic kinetic resolutions, an area of growing importance in asymmetric synthesis. These processes enable the efficient separation of racemates into enantiopure compounds, further illustrating the compound’s utility in producing chiral substances (Pellissier, 2011).

Safety And Hazards

“(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine” can cause skin irritation and serious eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and getting medical advice or attention if skin irritation occurs or if the compound gets in the eyes .

properties

IUPAC Name

tert-butyl N-[(3R)-1-benzylpyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)17-14-9-10-18(12-14)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOIDJGLYWEUEK-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437770
Record name tert-Butyl [(3R)-1-benzylpyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine

CAS RN

131878-23-4
Record name tert-Butyl [(3R)-1-benzylpyrrolidin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

1-benzylpyrrolidin-4-ylamine (10 g, 57 mmol) was dissolved in 3M sodium hydroxide aqueous solution (21 ml) and t-butanol (114 ml) in a 500 ml vessel, and t-butyl-dicarbonate ((t-Boc)2O; 13.07 g, 59.9 mmol) wad added thereto while stirring. The resulting mixture was reacted at room temperature for 12 hrs, extracted with ethyl acetate twice. The organic layer was separated, washed with 0.1N hydrochloric acid solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 15.25 g of the title compound as a white solid (yield 97%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
t-butyl-dicarbonate
Quantity
13.07 g
Type
reactant
Reaction Step Two
Yield
97%

Synthesis routes and methods II

Procedure details

1-benzylpyrrolidin-3-ylamine (10 g, 57 mmol) was dissolved in 3M aqueous sodium hydroxide solution (21 ml) and t-butanol (114 ml) in a 500 ml vessel, and t-butyl-dicarbonate ((t-Boc)2O; 13.07 g, 59.9 mmol) was added thereto while stirring. The resulting mixture was reacted for 12 hrs. After the completion of the reaction, the reaction product was extracted with ethyl acetate twice. The organic layer was separated, washed with 0.1N hydrochloric acid solution and brine in order, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 15.25 g of the title compound as a white solid (yield 97%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
114 mL
Type
reactant
Reaction Step Two
Name
t-butyl-dicarbonate
Quantity
13.07 g
Type
reactant
Reaction Step Two
Yield
97%

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